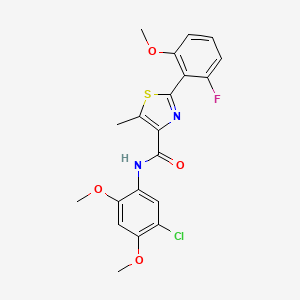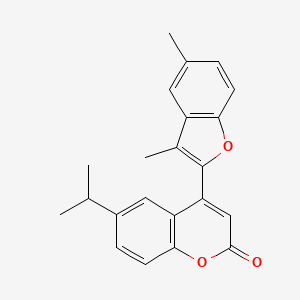![molecular formula C21H27NO6 B11151548 4-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11151548.png)
4-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid: is a synthetic organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a chromen moiety linked to a butanoic acid chain through a propanoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid typically involves multiple steps:
Synthesis of the Chromen Moiety: The chromen core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Butyl and Methyl Groups: The butyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Propanoyl Group: The propanoyl group is introduced via an acylation reaction using propanoyl chloride.
Coupling with Butanoic Acid: The final step involves coupling the chromen derivative with butanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chromen ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated chromen derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, chromen derivatives are often studied for their potential as enzyme inhibitors, antioxidants, and anti-inflammatory agents. This compound may exhibit similar properties, making it a candidate for further biological studies.
Medicine
In medicine, chromen derivatives have been explored for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities. This compound could be investigated for similar medicinal properties.
Industry
In the industrial sector, chromen derivatives are used in the production of dyes, pigments, and polymers. This compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromen moiety is known to interact with various biological pathways, potentially leading to antioxidant or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- (7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid
Uniqueness
Compared to similar compounds, 4-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid is unique due to the presence of the butanoic acid chain linked through a propanoyl group. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H27NO6 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]butanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-4-5-7-15-12-19(25)28-20-13(2)17(10-9-16(15)20)27-14(3)21(26)22-11-6-8-18(23)24/h9-10,12,14H,4-8,11H2,1-3H3,(H,22,26)(H,23,24) |
InChI Key |
YTYMUJNMYCTKTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11151466.png)
![N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline](/img/structure/B11151474.png)
![N-[2-(2-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11151477.png)
![3-propoxy-6H-benzo[c]chromen-6-one](/img/structure/B11151485.png)
![2,3-dihydro-1H-indol-1-yl[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-4-yl]methanone](/img/structure/B11151491.png)

![8-chloro-7-(pentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11151503.png)
![ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11151505.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone](/img/structure/B11151519.png)
![11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromene-6-thione](/img/structure/B11151524.png)
![6-chloro-9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11151526.png)

![4-{[5-(5-bromo-2-thienyl)-1H-pyrazol-3-yl]carbonyl}-N~1~,N~1~-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11151539.png)
![6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B11151540.png)
